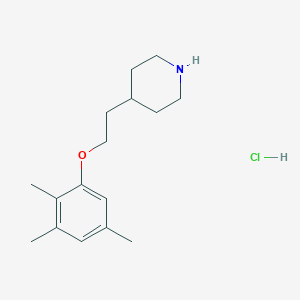![molecular formula C14H19ClF3NO B1397550 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220037-66-0](/img/structure/B1397550.png)
2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H19ClF3NO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenoxy group that is further substituted with a trifluoromethyl group . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.76 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results .Scientific Research Applications
Antidepressant Activity
- Synthesis and Antidepressant Evaluation: A study by Kumar et al. (2004) involved the synthesis of several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. These compounds were tested for antidepressant activity, showing some fluoxetine-like effects.
Synthesis and Structural Analysis
- Synthesis of Piperidine Derivatives: Research by Rui (2010) focused on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, which relates structurally to the compound .
- Iodine Catalyzed Synthesis: A study by Dai et al. (2012) demonstrated the synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives, highlighting the versatility of piperidine compounds in chemical synthesis.
Pharmaceutical Impurity Analysis
- Identification of Related Substances: Jayachandra et al. (2018) identified several related substances in a tuberculosis drug, including 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine. This research is crucial for quality control in pharmaceuticals (Jayachandra et al., 2018).
Antimicrobial Research
- Synthesis and Antimicrobial Screening: Research by Ovonramwen et al. (2019) involved synthesizing a piperidine derivative with antimicrobial activity, demonstrating the potential of such compounds in addressing microbial resistance.
Structural Characterization
- Molecular and Crystal Structure: The molecular and crystal structure of 4-carboxypiperidinium chloride, a related compound, was characterized by Szafran et al. (2007), providing insights into the structural aspects of similar compounds (Szafran et al., 2007).
Pharmacological Characterization
- NMDA Antagonist Activity: Gill et al. (2002) characterized a piperidine derivative as a selective NMDA antagonist, which has implications for neurological and psychiatric disorders (Gill et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the action of CGRP, a neurotransmitter produced by peripheral sensory trigeminal nerves .
Biochemical Pathways
Its antagonistic action on the cgrp receptor suggests that it may influence pain signaling pathways mediated by cgrp .
Result of Action
The molecular and cellular effects of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride’s action are likely related to its antagonistic effect on the CGRP receptor. By blocking the action of CGRP, it may help to modulate pain signaling .
Safety and Hazards
properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)11-4-6-13(7-5-11)19-10-8-12-3-1-2-9-18-12;/h4-7,12,18H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGIJQFHPTZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220037-66-0 | |
| Record name | Piperidine, 2-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine](/img/structure/B1397468.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397470.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)
![2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397474.png)
![3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397477.png)

![3-[(2-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397481.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)
![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)
![3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397489.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)